molecular formula C9H17NO5 B12304340 N-(tert-Butoxycarbonyl)-N-methylserine

N-(tert-Butoxycarbonyl)-N-methylserine

Cat. No.: B12304340
M. Wt: 219.23 g/mol
InChI Key: NJQGIDVCNBZXLG-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-N-methylserine is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of serine, an amino acid, and features a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used to protect amine functionalities during chemical reactions, preventing unwanted side reactions.

Properties

IUPAC Name

3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQGIDVCNBZXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-N-methylserine typically involves the protection of the amino group of serine with a Boc group. This can be achieved by reacting serine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

N-Methylation

  • Reagents : Sodium hydride (NaH) and methyl iodide (CH₃I) in tetrahydrofuran (THF) .

  • Conditions : Room temperature for neutral amino acids. For serine derivatives (e.g., O-benzylserine), methylation at 5°C suppresses β-elimination, yielding N-methylserine instead of dehydroalanine .

  • Mechanism : The reaction proceeds via deprotonation of the amine by NaH, followed by alkylation with CH₃I to form the N-methylated derivative .

Protection with Boc Group

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride) .

  • Conditions : Mild organic acids (e.g., methanesulfonic acid) under anhydrous conditions to avoid cyclic sulfamidate ring opening .

  • Outcome : The Boc group stabilizes the amino group during subsequent reactions in peptide synthesis.

Deprotection of Boc Group

  • Reagents : Trifluoroacetic acid (TFA).

  • Conditions : Acidic conditions (e.g., TFA in dichloromethane or acetonitrile).

  • Outcome : Removal of the Boc group to regenerate the free amine.

Substitution Reactions

  • Reagents : Dimethyl sulfate with NaH .

  • Conditions : Controlled reaction temperatures to prevent side reactions .

  • Outcome : Introduction of methyl groups at the amino position for further functionalization .

β-Elimination Suppression

  • Reagents : NaH and CH₃I .

  • Conditions : Lowering the temperature to 5°C during methylation of O-benzylserine derivatives prevents β-elimination, ensuring selective formation of N-methylserine .

Comparison of Reaction Conditions

Reaction TypeReagentsConditionsOutcome
N-MethylationNaH, CH₃I, THFRoom temperature (neutral amino acids)N-methylated amino acids
NaH, CH₃I, THF5°C (O-benzylserine derivatives)N-methylserine (suppresses β-elimination)
Boc ProtectionDi-tert-butyl dicarbonateMild organic acid (e.g., methanesulfonic acid)Boc-protected N-methylamino acids
Deprotection of BocTFAAcidic conditionsFree amine group
SubstitutionDimethyl sulfate, NaHControlled temperatureFunctionalized derivatives

Challenges and Optimization Strategies

  • β-Elimination : At elevated temperatures, methylation of serine derivatives can lead to β-elimination, forming dehydroalanine. Lowering the temperature to 5°C suppresses this side reaction .

  • Protection Efficiency : The use of tert-butyl-2,2,2-trichloroacetimidate for esterification avoids unwanted ether formation, ensuring selective protection of the carboxyl group .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-(tert-Butoxycarbonyl)-N-methylserine is in the synthesis of peptides. The Boc group protects the amine functionality, facilitating the formation of peptide bonds without interfering with other reactive sites. This methodology is especially useful for synthesizing peptides that require specific sequences or modifications.

Development of Therapeutic Agents

This compound has been utilized in the design and synthesis of various therapeutic agents, particularly those targeting specific biological pathways.

Anticancer Research

Research indicates that derivatives of this compound can be incorporated into compounds that exhibit anticancer properties. For example, studies have shown that certain peptide analogs can inhibit tumor growth by targeting specific receptors involved in cancer progression .

Neuropharmacology

In neuropharmacological studies, this compound derivatives have been explored for their potential to modulate neurotransmitter systems. These compounds may influence synaptic transmission and have implications in treating neurological disorders .

Bioconjugation Techniques

The use of this compound in bioconjugation techniques allows for the attachment of biomolecules to surfaces or other molecules, enhancing their functionality.

Applications in Drug Delivery

Bioconjugates formed using this compound can improve drug delivery systems by:

  • Targeting specific cells : Modifying drug molecules with this amino acid derivative can enhance their affinity for target cells.
  • Controlling release rates : The protective Boc group can also play a role in controlling the release profile of therapeutics.

Synthesis and Characterization

A study demonstrated the efficient synthesis of this compound through a multi-step process involving selective protection and deprotection strategies. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

In another study, derivatives containing this compound were tested for their biological activity against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting potential as lead compounds for further development .

Data Summary Table

Application AreaDescriptionKey Findings/Examples
Peptide SynthesisUsed as a protected amino acid for selective couplingFacilitates formation of complex peptide structures
Anticancer ResearchIncorporated into compounds targeting cancer pathwaysDemonstrated inhibition of tumor growth
NeuropharmacologyExplored for modulation of neurotransmitter systemsPotential treatments for neurological disorders
Bioconjugation TechniquesEnhances drug delivery through targeted modificationsImproved targeting and controlled release profiles

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-N-methylserine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine functionality, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can engage in various biochemical interactions, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-N-methylserine is unique due to its specific application in peptide synthesis and its ability to be efficiently deprotected under mild conditions. This makes it a valuable tool in both academic and industrial research settings .

Biological Activity

N-(tert-Butoxycarbonyl)-N-methylserine (Boc-MSer) is a derivative of serine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential applications in peptide synthesis, drug development, and as a biochemical tool. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the amino acid. The chemical structure can be represented as:

C9H17NO5\text{C}_{9}\text{H}_{17}\text{N}\text{O}_{5}

This structure contributes to its stability and reactivity in various chemical reactions, particularly in peptide synthesis.

Synthesis of Boc-MSer

The synthesis of Boc-MSer typically involves the protection of the amino group of methylserine using the Boc group. Various methods have been reported for this synthesis, with different yields and conditions. For example, one study reported the successful synthesis of Boc-MSer through a multi-step process involving selective protection and deprotection strategies .

Antibody Production and Immunological Applications

Boc-MSer has been utilized in the development of peptide-based vaccines and therapeutic antibodies. Its role as a building block in synthesizing Tn antigen mimics highlights its potential in immunological applications. Research indicates that glycosylated peptides containing Boc-MSer exhibit enhanced stability against proteolytic enzymes, making them suitable candidates for vaccine development .

Enzyme Inhibition Studies

Studies have shown that Boc-MSer derivatives can act as enzyme inhibitors. For instance, certain derivatives have been assessed for their inhibitory effects on serine proteases, which are crucial in various biological pathways including inflammation and coagulation . These findings suggest that Boc-MSer could be developed into pharmacological agents targeting specific enzymes involved in disease processes.

Case Studies

  • Peptide Ubiquitination : A recent study demonstrated the utility of Boc-MSer as a building block for peptide ubiquitination. The synthesized ubiquitinated peptides exhibited significant structural integrity and functionality, confirming the effectiveness of Boc-MSer in complex biochemical applications .
  • Glycosylated Peptides : Research focusing on glycosylated β-peptides highlighted the stability conferred by Boc-MSer when used in conjunction with carbohydrate moieties. These compounds showed promise for dual structure-activity studies, emphasizing their potential in biomedical research .

Data Summary

The following table summarizes key findings related to the biological activity and applications of this compound:

Study Focus Findings Implications
SynthesisMulti-step synthesis with high yieldUseful for peptide synthesis
ImmunologyEnhanced stability in glycosylated peptidesPotential for vaccine development
Enzyme InhibitionEffective inhibitor of serine proteasesPossible therapeutic applications
Peptide UbiquitinationSuccessful use as building blockImportant for protein modification studies

Q & A

Q. How is N-(tert-Butoxycarbonyl)-N-methylserine synthesized for peptide research?

The compound is synthesized by reacting N-methylserine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaOH or DMAP in THF). The reaction typically proceeds at 0–25°C for 4–24 hours. The Boc group protects the amine, enabling selective deprotection during solid-phase peptide synthesis (SPPS). Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Why is the Boc (tert-butoxycarbonyl) group preferred for protecting amines in peptide synthesis?

The Boc group is acid-labile, allowing selective removal with trifluoroacetic acid (TFA) while leaving other protecting groups (e.g., Fmoc) intact. It stabilizes the amine against nucleophilic side reactions and minimizes racemization during coupling steps. Compatibility with SPPS protocols makes it ideal for iterative peptide chain elongation .

Q. What purification methods are effective for isolating This compound?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals.
  • Analytical validation : Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and LC-MS (expected [M+H]+ ~262.3) .

Advanced Research Questions

Q. How can racemization be minimized during Boc protection of N-methylserine?

Racemization occurs under prolonged basic conditions. Mitigation strategies include:

  • Maintaining pH < 8.5 during Boc activation.
  • Using low temperatures (0–5°C) and short reaction times.
  • Monitoring stereochemical integrity via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy .

Q. What analytical techniques resolve contradictions in Boc-protected amino acid characterization?

  • NMR : 1^1H and 13^{13}C NMR confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and methyl substitution on serine.
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns from by-products (e.g., incomplete Boc protection).
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How do solvent choices impact the stability of this compound during storage?

The compound is hygroscopic and prone to hydrolysis. Storage recommendations:

  • Anhydrous conditions (desiccated, under argon).
  • Avoid protic solvents (e.g., methanol) and acidic/basic environments.
  • Long-term stability: ≤ -20°C in amber vials. Degradation products (e.g., free serine) are detectable via LC-MS .

Q. What strategies optimize coupling efficiency of Boc-N-methylserine in SPPS?

  • Activation reagents : HOBt/DIC or PyBOP improve coupling yields for sterically hindered amines.
  • Solvent optimization : DMF or DCM enhances solubility.
  • Kinetic monitoring : Real-time FTIR or conductivity measurements detect incomplete couplings, prompting double coupling steps .

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